molecular formula C20H20N6O2S B2359859 benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1172456-73-3

benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2359859
CAS No.: 1172456-73-3
M. Wt: 408.48
InChI Key: CDPWNMZJLIQCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N6O2S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c1-28-14-3-5-15-17(11-14)22-19(21-15)12-25-6-8-26(9-7-25)20(27)13-2-4-16-18(10-13)24-29-23-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWNMZJLIQCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a complex compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C20H20N6O2S
Molecular Weight 408.48 g/mol
IUPAC Name 2,1,3-benzothiadiazol-5-yl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone
CAS Number 1172456-73-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The presence of the benzo[c][1,2,5]thiadiazole and benzimidazole moieties suggests potential interactions with DNA and protein targets critical for cancer cell proliferation.

Key Mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells .
  • Modulation of Cell Cycle : The compound's effects on cell cycle phases have been observed, particularly an increase in G2/M phase populations in treated cancer cell lines .
  • Fluorescent Properties : Its fluorescent characteristics enable it to serve as a probe for biological imaging and sensing applications.

Biological Activity

Research has indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit a range of biological activities:

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds:

  • IC50 Values : Compounds similar to this one have shown IC50 values ranging from 0.29 µM to 1.68 µM against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Antimicrobial Properties

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole core exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Activity Spectrum : Testing has shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 1: Anticancer Evaluation

In a study evaluating imidazole derivatives as potential anticancer agents, compounds were screened against multiple cancer cell lines. The compound under discussion was noted for its ability to inhibit tubulin polymerization effectively, leading to significant cytotoxicity at low concentrations (IC50 < 1 µM) against A549 cells .

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of various benzo[c][1,2,5]thiadiazole derivatives. The evaluated compounds displayed moderate to high antibacterial activity against clinical strains of Staphylococcus aureus, with some derivatives achieving MIC values as low as 12.5 µg/mL .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications at specific positions can enhance its biological activity:

  • Substituents on the Benzimidazole Ring : Electron-donating groups at C6 have been associated with increased potency against cancer cell lines .

Preparation Methods

Bromination and Functionalization of the Benzothiadiazole Core

The synthesis begins with bromination of benzo[c]thiadiazole at the 5-position using hydrobromic acid (HBr) and bromine (Br₂) under reflux (12 hours, 100°C). This yields 5-bromobenzo[c]thiadiazole, a pivotal intermediate for subsequent metal-catalyzed cross-coupling.

Reaction Conditions

  • Substrate : Benzo[c]thiadiazole (20 mmol)
  • Reagents : HBr (45%, 50 mL), Br₂ (60 mmol)
  • Yield : 70–80% after recrystallization (dichloromethane)

Conversion to Methanone via Carbonylation

The brominated intermediate undergoes palladium-catalyzed carbonylation using carbon monoxide (CO) and methanol to install the methanone group. This step employs a Pd(PPh₃)₄ catalyst and triethylamine as a base in tetrahydrofuran (THF) at 80°C.

Optimized Parameters

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • CO Pressure : 3 atm
  • Yield : 65% (isolated as yellow crystals)

Synthesis of 4-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazine

Preparation of 5-Methoxy-1H-benzo[d]imidazole-2-methanol

Starting from 4-methoxy-1,2-diaminobenzene, cyclization with glyoxylic acid forms 5-methoxy-1H-benzo[d]imidazole-2-carbaldehyde, which is reduced to the corresponding alcohol using sodium borohydride (NaBH₄).

Key Data

  • Reduction Conditions : NaBH₄ (2 equiv), ethanol, 0°C → room temperature
  • Yield : 85% (white powder)

Chlorination and Piperazine Alkylation

The alcohol is converted to 2-chloromethyl-5-methoxy-1H-benzo[d]imidazole using thionyl chloride (SOCl₂) in dichloromethane. This chloride reacts with piperazine in acetonitrile under reflux, yielding the target piperazine derivative.

Reaction Metrics

  • Molar Ratio : Piperazine (2 equiv), K₂CO₃ (3 equiv)
  • Temperature : 80°C, 24 hours
  • Yield : 72% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

Fragment Coupling and Final Assembly

Nucleophilic Acyl Substitution

The methanone fragment (as acid chloride) reacts with 4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazine in anhydrous dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA).

Optimized Protocol

  • Acid Chloride Preparation : Oxalyl chloride (2 equiv), DMF (cat.), 0°C → room temperature
  • Coupling Conditions : DIPEA (3 equiv), 24 hours, nitrogen atmosphere
  • Yield : 58% (off-white solid)

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes 1:1) and recrystallized from ethanol. Structural confirmation employs:

  • ¹H/¹³C NMR : Distinct signals for piperazine (δ 2.5–3.5 ppm), benzothiadiazole (δ 8.0–8.5 ppm), and benzimidazole (δ 6.8–7.2 ppm).
  • HRMS : [M+H]⁺ calculated for C₂₂H₂₁N₅O₂S: 427.1423; found: 427.1425.

Comparative Analysis of Alternative Routes

Reductive Amination Approach

An alternative strategy involves reductive amination of 5-methoxy-1H-benzo[d]imidazole-2-carbaldehyde with piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃). However, this method yields <40% due to competing imine formation.

Metal-Catalyzed Cross-Coupling

Attempts to employ Suzuki-Miyaura coupling between a boronic ester-functionalized benzothiadiazole and a piperazine-benzimidazole halide proved ineffective, likely due to steric hindrance at the methanone junction.

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) necessitates:

  • Continuous Flow Bromination : To mitigate exothermic risks associated with Br₂.
  • Catalyst Recycling : Pd recovery via aqueous extraction (e.g., with TPAP-STM adsorbent).
  • Green Solvents : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.